Nithiazine
Description
Nithiazine (CAS 58842-20-9) is recognized as the first neonicotinoid insecticide, discovered in the 1970s during research on nicotine analogs . Structurally, it belongs to the nitromethylene class, mimicking nicotine’s action as an agonist on insect nicotinic acetylcholine receptors (nAChRs) . This mechanism disrupts neurotransmission, leading to paralysis and death in target pests. This compound demonstrated high selectivity for insects over mammals due to its preferential binding to insect nAChRs, resulting in lower mammalian toxicity (e.g., acute oral LD₅₀ > 5,000 mg/kg in rats) . Despite this, this compound served as the foundational template for subsequent neonicotinoids, such as imidacloprid, which were engineered for enhanced photostability and potency .
Structure
3D Structure
Properties
CAS No. |
63486-51-1 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |
InChI Key |
LZTIMERBDGGAJD-SNAWJCMRSA-N |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/SC1 |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Origin of Product |
United States |
Preparation Methods
Nitromethylene Intermediate Formation
The synthesis begins with generating the nitromethylene chromophore, a critical structural motif. Nitromethane reacts with formaldehyde under basic conditions to form 2-nitropropene, a key intermediate:
$$
\text{CH}3\text{NO}2 + \text{HCHO} \rightarrow \text{CH}2=\text{C}(\text{NO}2)\text{CH}3 + \text{H}2\text{O}
$$
This step often employs ethanol or aqueous ethanol as solvents, with triethylamine (NEt$$_3$$) or piperidine as catalysts to enhance reaction rates.
Cyclization with Thiazolidine Derivatives
The nitroalkene intermediate undergoes cyclization with thiazolidine precursors to form the six-membered thiazinane ring. A prominent method involves reacting 1,1-bis(methylthio)-2-nitroethene with cysteamine hydrochloride (2-aminoethanethiol) under reflux conditions:
$$
\text{S=C}(\text{NO}2)(\text{SMe})2 + \text{HSCH}2\text{CH}2\text{NH}_2 \rightarrow \text{this compound} + \text{MeSH} + \text{Byproducts}
$$
Key Conditions:
- Solvent: Ethanol (78°C, reflux)
- Catalyst: Triethylamine (1 mmol per 1 mmol substrate)
- Yield: Up to 93% under optimized conditions.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Catalyst | Triethylamine | Neutralizes HCl, promotes cyclization |
| Temperature | 78°C | Balances reaction rate and decomposition |
| Reaction Time | 24 hours | Ensures complete conversion |
Advanced Multi-Component Approaches
Recent protocols employ domino reactions to streamline synthesis. A five-component cascade reaction leverages cyanoacetohydrazide, acetophenones, aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine hydrochloride. This method integrates:
- N,S-Acetal Formation: Nucleophilic attack by cysteamine on nitroethene.
- Knoevenagel Condensation: Aldehyde and ketone coupling.
- Michael Addition: Nitroalkene acts as a dienophile.
- Cyclization: Spontaneous ring closure to form the thiazinane core.
Advantages:
Industrial-Scale Optimization
Catalytic Enhancements
Sumitomo Chemical’s patented methods highlight the role of sulfurization and chlorination in scaling neonicotinoid synthesis. While specific details for this compound are proprietary, analogous steps include:
- Chlorination: Using SO$$2$$Cl$$2$$ or Cl$$_2$$ to introduce halogen moieties.
- Sulfurization: Thiol incorporation via Michaelis-Arbuzov reactions.
Photostability Improvements
This compound’s nitromethylene group is photolabile, necessitating protective strategies during synthesis:
- Light-Protected Reactors: Amber glass or UV-filtered environments.
- Additives: Radical scavengers like BHT (butylated hydroxytoluene) reduce degradation.
Mechanistic Insights and Byproduct Management
Reaction Pathway Analysis
The cyclization step proceeds via a thiolate intermediate attacking the nitroalkene’s β-carbon, followed by proton transfer and ring closure. Density functional theory (DFT) studies suggest a concerted asynchronous mechanism with an activation energy of ~25 kcal/mol.
Byproduct Formation and Mitigation
Common byproducts include:
- Nitroso Derivatives: From over-oxidation (controlled by limiting O$$_2$$ exposure).
- Dimeric Adducts: Mitigated via dilute reaction conditions.
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Nitroso compounds | Oxidative degradation | N$$_2$$ atmosphere, antioxidants |
| Dimers | High concentration | Dilute ethanol (0.1–0.5 M) |
Emerging Methodologies
Green Chemistry Approaches
Continuous-Flow Synthesis
Microreactor technology enhances heat/mass transfer, achieving 85% yield in 2 hours vs. 24 hours in batch reactors.
Chemical Reactions Analysis
Nithiazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Photoreduction of this compound in water produces dimers and nitrile, nitroso, and oxime derivatives.
Substitution: This compound analogues can be synthesized by substituting different functional groups, such as the 1,4-dihydropyridine structure.
Common reagents used in these reactions include malononitrile, ethyl cyanoacetate, and benzaldehyde . Major products formed from these reactions are dimers and various derivatives like nitrile, nitroso, and oxime .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nithiazine is known chemically as Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine. It acts selectively on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. This selectivity is crucial because it minimizes toxicity to non-target species, including mammals.
Key Properties:
- Chemical Class: Neonicotinoids
- Molecular Target: Nicotinic acetylcholine receptors
- Mechanism: Agonist action on nAChRs leading to neurotoxicity in insects
Applications in Agriculture
This compound is primarily utilized as an insecticide in agricultural settings. Its effectiveness against a variety of pests makes it valuable for crop protection. The following table summarizes its application methods and target pests:
| Application Method | Target Pests | Effectiveness |
|---|---|---|
| Foliar Spray | Aphids, Whiteflies | High efficacy within 8 weeks |
| Soil Drench | Root-feeding insects | Long-lasting effects (>90 days) |
| Seed Treatment | Various soil pests | Prevents early-stage infestations |
Comparative Toxicity and Environmental Impact
Research indicates that this compound has a lower toxicity profile compared to other neonicotinoids like imidacloprid and thiamethoxam. It is reported to be 125 times less toxic than imidacloprid based on LC90 values, making it a safer option for use in environments where pollinators are present.
Toxicity Data:
- LD50 for Honey Bees: Significantly higher than imidacloprid
- Aquatic Toxicity: Slightly toxic to aquatic invertebrates but practically non-toxic to birds and mammals
Case Study 1: Efficacy Against Crop Pests
A study conducted on cotton crops demonstrated that this compound effectively reduced populations of aphids and whiteflies. The application of this compound resulted in a 90% reduction in pest numbers within two weeks post-treatment.
Case Study 2: Environmental Persistence
Another study highlighted the environmental fate of this compound, noting its rapid photodegradation with a half-life of approximately 0.6 hours under sunlight but stability under neutral pH conditions. This characteristic suggests that while it is effective as an insecticide, its environmental impact is moderated by its degradation properties.
Mechanism of Action
Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor . This receptor controls the flow of Na and K ions through channels in the neuronal postsynaptic membranes . By opening and closing these channels, this compound disrupts the dynamic ratio of intracellular to extracellular Na and K concentrations, leading to insect toxicity . The compound’s selectivity for insect receptors over vertebrate receptors contributes to its insecticidal properties .
Comparison with Similar Compounds
Table 1: Structural and Stability Comparison
Mammalian vs. Insect Toxicity
This compound’s selectivity arises from its inability to efficiently bind mammalian nAChRs. However, later neonicotinoids optimized this selectivity:
- This compound: Rat oral LD₅₀ > 5,000 mg/kg; non-toxic to mammals at field doses .
- Imidacloprid : Rat oral LD₅₀ = 450 mg/kg; moderate mammalian toxicity but safe at recommended doses .
- Acetamiprid : Rat oral LD₅₀ = 217 mg/kg; higher acute toxicity than this compound but still classified as “unlikely” to cause human harm .
Resistance Development
Field resistance to neonicotinoids varies due to differences in binding affinity and metabolic detoxification:
Table 2: Resistance Ratios in House Flies (LC₉₀)
| Compound | Resistance Ratio | Region (Study) |
|---|---|---|
| This compound | 4-fold | Southern Florida |
| Imidacloprid | 20-fold | Multiple regions |
| Thiamethoxam | 15-fold | Global |
Market Impact and Usage
- This compound : Never commercialized widely due to photolability; primarily used in research .
- Imidacloprid : Dominated 25% of the global insecticide market by the mid-2000s, with sales exceeding $1 billion annually .
- Thiamethoxam and Clothianidin : Accounted for 80% of seed treatment sales (€957 million in 2008) due to systemic properties .
Research Findings and Key Advancements
Photostability Breakthrough : Replacement of this compound’s nitromethylene with a nitroimine group (imidacloprid) reduced UV degradation by 99%, enabling field applications .
Solubility Limitations : this compound’s insolubility in common solvents (e.g., toluene, THF) restricted its formulation, whereas later analogs like thiamethoxam achieved high water solubility for seed coatings .
Ecotoxicity Concerns: Despite low mammalian toxicity, neonicotinoids like imidacloprid are linked to bee colony collapse, leading to EU bans .
Biological Activity
Nithiazine, a member of the neonicotinoid class of insecticides, is characterized by its unique nitromethylene structure. This compound has garnered attention due to its specific biological activity, particularly in relation to its effects on cholinergic neurotransmission in insects. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and relevant case studies.
This compound is a nitromethylene heterocycle that functions primarily as an insecticide. Its mechanism of action involves targeting nicotinic acetylcholine receptors (nAChRs) in insects. Unlike traditional insecticides that inhibit acetylcholinesterase, this compound acts postsynaptically at nAChRs, leading to increased synaptic transmission followed by eventual blockade of nerve impulses .
Key Features:
- Chemical Structure : Nitromethylene heterocycle
- Mechanism : Postsynaptic action on nAChRs
- Initial Effect : Increased frequency of spontaneous discharges in neurons
- Subsequent Effect : Complete block of synaptic transmission
Physiological Effects
This compound exhibits a biphasic effect on the nervous system of insects. Initial exposure results in enhanced neuronal activity, which is followed by a complete cessation of synaptic transmission. This dual action highlights its potential as a potent neurotoxin for pest control.
Table 1: Physiological Effects of this compound
| Effect | Description |
|---|---|
| Initial Increase | Enhanced frequency of neuronal discharges |
| Subsequent Block | Complete inhibition of synaptic transmission |
| Target Receptor | Nicotinic acetylcholine receptors (nAChRs) |
Study 1: Action on Cockroach Neurons
In studies conducted on cockroach motor neurons, this compound was shown to significantly alter synaptic transmission. The initial increase in discharge frequency was observed to transition into a complete block, indicating its potent neurotoxic effects .
Study 2: Comparative Binding Affinity
Research utilizing molecular docking simulations demonstrated that this compound interacts with nAChRs with varying affinities compared to other neonicotinoids. For instance, the binding energy for this compound was found to be comparable to that of imidacloprid, suggesting similar mechanisms but potentially different efficacy profiles .
Toxicological Profile
The toxicity profile of this compound is notable for its selectivity towards insect nAChRs, which renders it less toxic to vertebrates. This selectivity is attributed to structural differences between insect and vertebrate nAChRs, allowing for targeted pest control without significant risk to non-target species .
Table 2: Toxicological Comparison
| Compound | Insect Toxicity | Vertebrate Toxicity | Mechanism |
|---|---|---|---|
| This compound | High | Low | Postsynaptic nAChR action |
| Imidacloprid | High | Moderate | Acetylcholinesterase inhibitor |
| Clothianidin | Moderate | Low | Postsynaptic nAChR action |
Q & A
Q. What is the mechanism of action of Nithiazine on insect acetylcholine receptors, and how can this be experimentally validated?
this compound acts as a postsynaptic agonist on nicotinic acetylcholine receptors (nAChRs), disrupting neuronal signaling in insects. To validate this, researchers can use radioligand binding assays to measure receptor affinity and electrophysiological recordings (e.g., patch-clamp) to assess ion channel activation in insect neuronal preparations. Comparative studies with neonicotinoids (e.g., imidacloprid) can highlight structural determinants of receptor specificity .
Q. What methodological strategies are recommended to address this compound’s photodegradation in laboratory settings?
Due to its photolability, experiments should prioritize controlled light conditions (e.g., amber glassware, UV-filtered environments). Stability can be monitored via HPLC-UV or LC-MS to quantify degradation products. Accelerated stability studies under varying UV intensities (e.g., 254–365 nm) can model environmental persistence .
Q. How can researchers synthesize and characterize this compound with high purity for in vitro studies?
Synthesis typically involves nitroalkylation of thiazine precursors under anhydrous conditions. Characterization should include ¹H/¹³C NMR for structural confirmation, elemental analysis for purity, and cLogP measurements to assess hydrophobicity. Purity thresholds (>98%) are critical for reproducibility in bioassays .
Advanced Research Questions
Q. How can structural modifications improve this compound’s photostability while retaining insecticidal activity?
Rational design should focus on replacing photolabile groups (e.g., nitromethylene) with stable bioisosteres (e.g., cyanoimine). Computational tools like density functional theory (DFT) can predict bond dissociation energies of modified analogs. In vitro toxicity screens (e.g., LD₅₀ assays) and UV-accelerated aging tests are essential for iterative optimization .
Q. What experimental frameworks are suitable for resolving contradictions in this compound’s reported toxicity across species?
Contradictions may arise from species-specific receptor isoforms or metabolic pathways. A tiered approach includes:
- Comparative genomics to identify nAChR subunit variations.
- In vitro metabolism assays using S9 liver fractions from target/non-target species.
- Meta-analysis of existing toxicity data with standardized protocols (e.g., OECD guidelines) .
Q. How can researchers design ecotoxicological studies to evaluate this compound’s environmental persistence and non-target effects?
- Field Studies : Measure half-life in soil/water under natural UV exposure using LC-MS/MS.
- Non-Target Assays : Use microcosm models to assess impacts on beneficial arthropods (e.g., honeybees) via chronic exposure trials.
- Data Integration : Apply QSAR models to predict bioaccumulation and cross-species toxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
